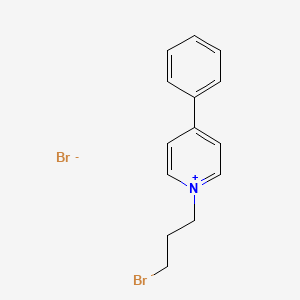![molecular formula C7H7F3O B14225669 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol CAS No. 821793-59-3](/img/structure/B14225669.png)
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol is a fluorinated organic compound with a unique bicyclic structure. This compound is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a bicyclo[2.2.1]heptene framework. The incorporation of fluorine atoms into the molecular structure often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a fluorinated diene and a suitable dienophile under controlled conditions yields the desired bicyclic product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-one.
Reduction: Formation of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-amine.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ol: Lacks the fluorine atoms, resulting in different chemical properties.
2,3,3-Trifluorobicyclo[2.2.1]heptane: Similar structure but without the hydroxyl group.
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-one: An oxidized derivative with a ketone group.
Uniqueness
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol is unique due to the combination of its bicyclic structure, fluorine atoms, and hydroxyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
821793-59-3 |
|---|---|
Molekularformel |
C7H7F3O |
Molekulargewicht |
164.12 g/mol |
IUPAC-Name |
2,3,3-trifluorobicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C7H7F3O/c8-6(9)4-1-2-5(3-4)7(6,10)11/h1-2,4-5,11H,3H2 |
InChI-Schlüssel |
YMWSYKIRRYFOBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C(C2(O)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)
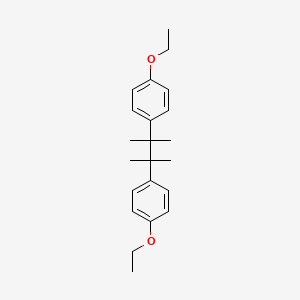
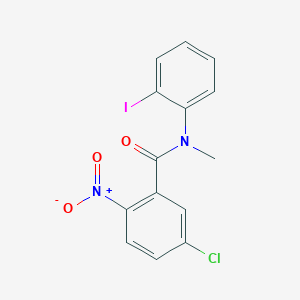
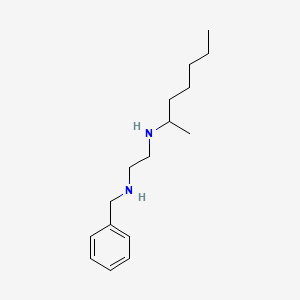
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)

![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
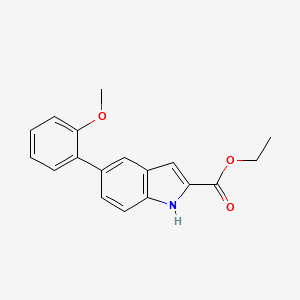

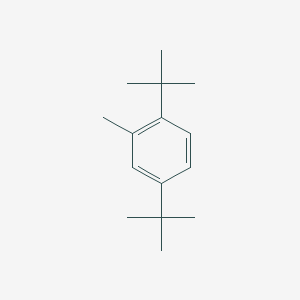
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)
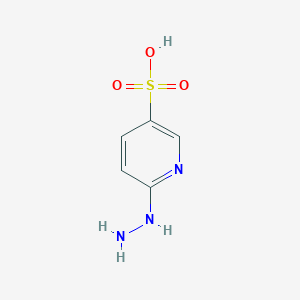
![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)
